2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a dimethyl group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an oxan-4-yl-substituted alkene, using a cyclopropanation reagent like diazo compounds in the presence of a catalyst. The reaction conditions typically include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Sodium hydride in dimethylformamide, room temperature
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclopropane derivatives
Scientific Research Applications
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid: Similar structure with a different substituent on the cyclopropane ring.
2,2-Dimethyl-3-(3-methoxy-2-methyl-3-oxo-1-propenyl)cyclopropane-1-carboxylic acid: Contains an additional methoxy group and a different substituent on the cyclopropane ring.
Uniqueness
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2)8(9(11)10(12)13)7-3-5-14-6-4-7/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
AGSCBEZWZFJUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2CCOCC2)C |
Origin of Product |
United States |
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